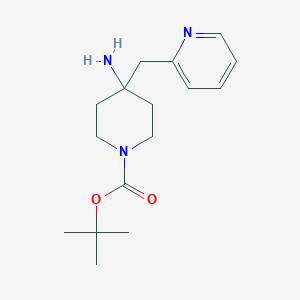

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1707714-49-5. It has a molecular weight of 291.39 and a molecular formula of C16H25N3O2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a common structural motif in many pharmaceuticals and other active organic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources. The compound has a molecular weight of 291.39 and a molecular formula of C16H25N3O2 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

In the realm of catalysis, polymethacrylates containing a 4-amino-pyridyl derivative, which are structurally related to tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, have been shown to be effective catalysts in acylation chemistry. These materials exhibit self-activation by neighboring group effects, enhancing the efficiency of catalytic processes such as the acylation of tert-butanol to form tert-butyl acetate. The study underscores the potential of incorporating pyridyl derivatives into polymer backbones to achieve improved catalytic performance (Mennenga et al., 2015).

Organic Synthesis

In organic synthesis, this compound derivatives have been utilized as intermediates for constructing complex molecules. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds such as crizotinib, highlights the role of such derivatives in drug discovery and development processes (Kong et al., 2016).

Wirkmechanismus

Target of Action

It is known that this compound is used as a semi-flexible linker in protac development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex, which is a crucial step in the process of targeted protein degradation . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

As a component of protacs, it is likely involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Result of Action

As a part of protacs, it contributes to the degradation of specific proteins, which can have various effects depending on the target protein .

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGJCNFJTQQRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2442178.png)

![2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442182.png)

![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)

![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)

![1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine](/img/structure/B2442187.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)

![N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2442190.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2442192.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2442193.png)

![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2442194.png)